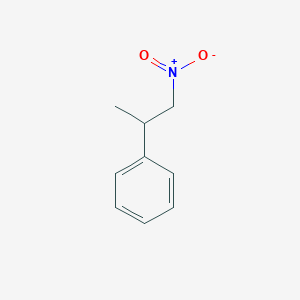

(1-NITROPROPAN-2-YL)BENZENE

Description

Structure

3D Structure

Propriétés

Numéro CAS |

7796-75-0 |

|---|---|

Formule moléculaire |

C9H11NO2 |

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

1-nitropropan-2-ylbenzene |

InChI |

InChI=1S/C9H11NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Clé InChI |

PMVHHMCQCDZQCK-UHFFFAOYSA-N |

SMILES canonique |

CC(C[N+](=O)[O-])C1=CC=CC=C1 |

Origine du produit |

United States |

Mechanistic Investigations of Reactions Involving 1 Nitropropan 2 Yl Benzene

Reaction Mechanisms of Aromatic Nitro Compounds

The presence of a nitro group directly attached to a benzene (B151609) ring profoundly influences the ring's reactivity. It generally deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly when other suitable leaving groups are present.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the nitro group significantly reduces the reactivity of the benzene ring towards electrophiles. quora.com This deactivation stems from the electron-withdrawing nature of the nitro group, which operates through two primary electronic effects:

Inductive Effect: The nitrogen atom in the nitro group bears a formal positive charge and is highly electronegative, leading to a strong inductive withdrawal of electron density from the aromatic ring through the sigma bond. youtube.comlibretexts.org

Resonance Effect: The nitro group can withdraw electron density from the aromatic ring via resonance (a -M effect), delocalizing the ring's pi-electrons onto the oxygen atoms of the nitro group. quora.comyoutube.comlibretexts.org

These effects combine to reduce the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles. quora.comquora.com

The mechanism of EAS on a nitro-substituted ring proceeds via a two-step process involving a carbocation intermediate known as an arenium ion or sigma complex. unacademy.commsu.edumsu.edu

Formation of the Arenium Ion: In the rate-determining first step, the electrophile is attacked by the pi-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate. msu.edumasterorganicchemistry.com

Deprotonation: In a subsequent fast step, a weak base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity. masterorganicchemistry.comjove.com

The nitro group not only deactivates the ring but also directs incoming electrophiles to the meta position. youtube.com This directing effect can be understood by examining the resonance structures of the arenium ion intermediates formed from ortho, para, and meta attack. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. youtube.comvedantu.com This is a highly unstable arrangement. In contrast, the intermediate from meta attack avoids placing the positive charge on this carbon, making it the least destabilized and therefore the most favorable pathway. quora.comvedantu.com Consequently, electrophilic substitution on nitrobenzene derivatives predominantly yields the meta-substituted product. ck12.org

| Effect of Nitro Group on EAS | Mechanism | Outcome |

|---|---|---|

| Reactivity | Inductive and resonance electron withdrawal | Strongly deactivating (slower reaction rate) |

| Directing Effect | Destabilization of ortho and para intermediates | Meta-directing |

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups, such as the nitro group, can render the ring sufficiently electron-poor to be attacked by nucleophiles. wikipedia.orgbyjus.com This leads to Nucleophilic Aromatic Substitution (SNAr), a pathway that is generally not feasible for benzene itself. wikipedia.org

The most common mechanism for SNAr is the addition-elimination mechanism. nih.gov For this reaction to occur, two conditions must typically be met:

The ring must be activated by at least one strong electron-withdrawing group. byjus.com

There must be a good leaving group (such as a halide) on the ring. wikipedia.org

The nitro group is a powerful activator for SNAr reactions. wikipedia.orgbyjus.com The reaction rate is significantly enhanced when the nitro group is positioned ortho or para to the leaving group. jove.commasterorganicchemistry.com The mechanism involves two steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This step is typically the rate-determining step as it involves the disruption of aromaticity. nih.govmasterorganicchemistry.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. jove.com

The stabilizing role of the ortho or para nitro group on the Meisenheimer complex is crucial. wikipedia.org The negative charge of the intermediate can be delocalized through resonance onto the oxygen atoms of the nitro group. jove.com This delocalization provides significant stabilization that is not possible if the nitro group is in the meta position relative to the leaving group. jove.com Consequently, SNAr reactions are much faster for ortho- and para-substituted nitroaromatics compared to their meta counterparts. masterorganicchemistry.com

Reactivity of the Aliphatic Nitro Group in (1-NITROPROPAN-2-YL)BENZENE

The aliphatic nitro group (-CH(NO₂)CH₃) exhibits reactivity distinct from its aromatic counterpart. Its chemistry is dominated by reactions involving the carbon-nitro bond and the reduction of the nitrogen center.

Nitroalkanes are effective precursors for the generation of alkyl radicals. thieme-connect.com The carbon-nitrogen bond in nitroalkanes can be cleaved to produce an alkyl radical and a nitrite radical. This process can be initiated through various methods, including single-electron transfer (SET) from a catalyst or reactions with tin hydrides. thieme-connect.comacs.org

A proposed mechanism involves the reduction of the nitroalkane by an SET catalyst to form a key radical anion species. thieme-connect.com This radical anion then undergoes fragmentation, cleaving the C-NO₂ bond to release a nitrite anion and form the corresponding alkyl radical. thieme-connect.com

R-NO₂ + e⁻ (from catalyst) → [R-NO₂]•⁻ (Radical anion) [R-NO₂]•⁻ → R• + NO₂⁻

Once formed, these alkyl radicals can participate in a variety of synthetic transformations, such as hydrogenation, Giese additions, spirocyclization, and Minisci reactions. thieme-connect.com Radical chain reactions involving nitroalkanes have been studied, highlighting the role of intermediate α-nitroalkyl radicals. rsc.org The chemistry of nitro radicals has seen significant progress, enabling efficient access to various nitro-containing compounds. rsc.org

The reduction of a nitro group is a fundamental transformation that proceeds through a series of intermediates, ultimately yielding a primary amine. This six-electron reduction can occur via two principal mechanistic pathways nih.gov:

Radical Mechanism: This pathway involves a series of single-electron transfer steps. The nitro group is sequentially reduced to a nitroanion radical, a nitroso compound, a hydronitroxide radical, and then a hydroxylamino derivative before the final formation of the amine. nih.gov

Two-Electron Hydride Transfer: In this mechanism, reduction occurs via three successive two-electron steps. The intermediates are the nitroso compound and the hydroxylamino compound, which is then reduced to the amine. nih.gov

Regardless of the pathway, the reduction involves key intermediates:

Nitroso Compounds (R-N=O): These are the first stable intermediates in the two-electron reduction pathway. However, the reduction of the nitroso group to the hydroxylamine (B1172632) is often much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

Hydroxylamines (R-NHOH): These are key intermediates in both reduction mechanisms. nih.gov They can be isolated under specific reaction conditions or by using particular reducing agents. For instance, aliphatic nitro compounds can be reduced to hydroxylamines using reagents like zinc dust in the presence of ammonium chloride. wikipedia.org

A wide array of reagents can effect the reduction of nitroalkanes to amines. wikipedia.org Common methods include catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium, and reduction with active metals such as iron, tin, or zinc in an acidic medium. wikipedia.orgjove.comncert.nic.inmasterorganicchemistry.com

| Reduction Product | Key Intermediate(s) | Typical Reagents |

|---|---|---|

| Amine (R-NH₂) | Nitroso (R-NO), Hydroxylamine (R-NHOH) | H₂/Pd, Pt, Ni; Fe/HCl; Sn/HCl wikipedia.orgncert.nic.inmasterorganicchemistry.com |

| Hydroxylamine (R-NHOH) | Nitroso (R-NO) | Zn/NH₄Cl, Diborane wikipedia.org |

| Oxime (R₂C=NOH) | - | SnCl₂, CrCl₂ wikipedia.org |

Intermediates and Transition States in this compound Reactions

The mechanisms of the reactions involving this compound are characterized by distinct intermediates and transition states that determine the course and rate of the transformations.

Formation and Characterization of Meisenheimer Complexes

Meisenheimer complexes are σ-adducts that form as intermediates in nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.orglibretexts.org Their formation and stabilization require the presence of strong electron-withdrawing groups, such as the nitro group, directly attached to the aromatic ring. libretexts.orgyoutube.com These groups deactivate the ring towards electrophiles but activate it for attack by nucleophiles by stabilizing the resulting negative charge. quora.comtestbook.com

The compound this compound lacks any electron-withdrawing groups on the benzene ring. The attached alkyl group is weakly activating. Consequently, the benzene ring is not electron-deficient and is not susceptible to the nucleophilic attack necessary to form a Meisenheimer complex under typical SNAr conditions.

Cycloaddition Reactions and Their Concerted vs. Stepwise Mechanisms

While cycloaddition reactions involving aromatic rings (e.g., photocycloadditions) nih.gov and nitro-substituted alkenes (e.g., [3+2] cycloadditions) researchgate.net are well-documented, specific studies involving this compound in such reactions could not be found. It is conceivable that the compound could be converted to a reactive intermediate like 2-phenyl-1-nitropropene, which might then undergo cycloaddition. However, literature detailing this specific reaction pathway, including its concerted versus stepwise mechanism, is not available.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

Steric and Electronic Factors Governing Regio- and Stereoselectivity

Steric and electronic factors are crucial in determining the outcome of any chemical reaction. youtube.comnih.gov Electronic factors dictate which positions on a molecule are most reactive, while steric effects can hinder access to those positions. youtube.com Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org

For this compound, in a hypothetical electrophilic aromatic substitution, the electronic properties of the alkyl group would favor substitution at the ortho and para positions. However, the steric bulk of the (1-nitropropan-2-yl) group would likely hinder the ortho positions, leading to a preference for the para product. Without specific experimental data on reactions involving this compound, a detailed and accurate discussion of these governing factors is not possible.

State of the Art Analytical Techniques for the Characterization and Detection of 1 Nitropropan 2 Yl Benzene

Advanced Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the chemical analysis of (1-nitropropan-2-yl)benzene, providing fundamental data on its molecular architecture and electronic configuration.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H (proton) and ¹³C NMR provide atom-specific information, allowing for the complete mapping of the carbon skeleton and the placement of protons within the molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their relative numbers (integration), and their proximity to neighboring protons (spin-spin splitting). For this compound, the spectrum can be divided into two main regions: the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic region (typically δ 1.0-5.0 ppm). The nitro group (NO₂) is strongly electron-withdrawing, which deshields nearby protons, causing them to appear at a higher chemical shift (downfield). Protons on the benzene (B151609) ring ortho to the alkyl substituent will be the most deshielded among the aromatic protons. stackexchange.com The aliphatic protons on the nitropropyl side chain will show characteristic splitting patterns that confirm their connectivity.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed, leading to a simplified spectrum where each unique carbon atom typically produces a single peak. huji.ac.il The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom attached to the nitro group (ipso-carbon) and the aromatic carbons are significantly affected by the substituents.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.2 - 7.5 | Multiplet (m) | Complex pattern typical of a monosubstituted benzene ring. |

| CH (methine) | ~3.3 - 3.8 | Sextet or Multiplet | Deshielded by both the adjacent phenyl group and the nitro-bearing carbon. Split by adjacent CH₂ and CH₃ protons. |

| CH₂ (methylene) | ~4.4 - 4.8 | Doublet of Doublets (dd) or Multiplet | Adjacent to the stereocenter and the electron-withdrawing nitro group, causing significant deshielding. |

| CH₃ (methyl) | ~1.2 - 1.5 | Doublet (d) | Split by the single adjacent methine (CH) proton. |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (ipso-C) | ~138 - 142 | Quaternary carbon attached to the alkyl side chain. |

| Aromatic (ortho, meta, para-C) | ~126 - 130 | Multiple peaks expected for the non-equivalent aromatic carbons. nih.govsavemyexams.com |

| CH-Ph | ~40 - 45 | Aliphatic carbon directly attached to the benzene ring. |

| CH₂-NO₂ | ~75 - 80 | Aliphatic carbon attached to the electron-withdrawing nitro group. |

| CH₃ | ~18 - 22 | Terminal methyl group carbon. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the functional groups within this compound by probing their characteristic molecular vibrations. These techniques provide a unique "fingerprint" for the molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The most diagnostic peaks for this compound are the strong absorptions from the nitro (NO₂) group. Aliphatic nitro compounds show two distinct, strong stretching bands: an asymmetric stretch and a symmetric stretch. orgchemboulder.comspectroscopyonline.com Other key absorptions include C-H stretches from both the aromatic ring and the alkyl side chain, and C=C stretching vibrations within the benzene ring. vscht.cz

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. For nitroaromatic compounds, the symmetric stretching vibration of the nitro group typically produces a very strong and characteristic Raman band. researchgate.netnsf.gov The aromatic ring vibrations also give rise to distinct signals in the Raman spectrum. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | IR/Raman | 3000 - 2850 | Medium-Strong |

| NO₂ Asymmetric Stretch | IR | 1560 - 1540 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1600 - 1450 | Variable |

| NO₂ Symmetric Stretch | IR/Raman | 1380 - 1360 | Strong (Very strong in Raman) researchgate.netchemicalbook.com |

| C-N Stretch | IR | ~880 - 850 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophore in this compound is the nitro-substituted benzene ring. The interaction between the nitro group and the phenyl ring's π-electron system gives rise to characteristic absorption bands.

The UV-Vis spectrum of compounds like nitrobenzene typically displays strong absorptions corresponding to π→π* transitions. stackexchange.com The presence of the electron-withdrawing nitro group conjugated with the benzene ring causes a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. sciencepublishinggroup.com The position of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity; polar solvents can stabilize the excited state, often leading to a further red shift. rsc.org

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent | Notes |

|---|---|---|---|

| π→π* (B-band) | ~250 - 270 | Hexane (non-polar) | This band arises from the charge transfer between the benzene ring and the nitro group. stackexchange.com |

| π→π* (B-band) | ~265 - 280 | Ethanol/Water (polar) | A slight bathochromic shift is expected in polar solvents due to stabilization of the polar excited state. sciencepublishinggroup.com |

Hyphenated Chromatographic Techniques for Separation and Identification

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are powerful tools for the analysis of this compound, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase in a long capillary column. The separated compound then enters the mass spectrometer.

In the MS detector, the molecule is typically ionized by electron impact (EI), which causes it to fragment in a reproducible and characteristic manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion peak ([M]⁺) confirms the molecular weight, while the fragmentation pattern helps to elucidate the structure. For alkyl-substituted benzenes, a characteristic fragment is the tropylium ion at m/z 91. whitman.edu Other expected fragments for this compound would result from the loss of the nitro group (a loss of 46 amu) and cleavage of the side chain. youtube.comstrath.ac.uk

Predicted Key Fragments in the EI-Mass Spectrum of this compound (MW = 165.19)

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 165 | Molecular Ion | [C₉H₁₁NO₂]⁺ | May be of low abundance depending on stability. |

| 119 | [M - NO₂]⁺ | [C₉H₁₁]⁺ | Loss of the nitro group (46 amu). |

| 91 | Tropylium ion | [C₇H₇]⁺ | Result of benzylic cleavage and rearrangement, characteristic of alkylbenzenes. whitman.edu |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of the entire side chain. docbrown.info |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and complementary technique to GC-MS, particularly useful for analyzing compounds that are non-volatile, thermally labile, or present in complex aqueous matrices. It is also highly effective for separating isomers. nih.govresearchgate.net

In LC, separation occurs in the liquid phase, typically on a reversed-phase column where a polar mobile phase is used. After separation, the analyte is introduced into the mass spectrometer via an interface, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization techniques that typically keep the molecule intact.

For nitroaromatic compounds, negative ion mode is often preferred as the electron-withdrawing nitro group can stabilize a negative charge. This can result in the formation of a prominent molecular radical anion ([M]•⁻) or a deprotonated molecule ([M-H]⁻), providing clear evidence of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment these ions to gain further structural information.

Environmental Fates and Biotransformation Pathways of Nitroaromatic Compounds Relevant to 1 Nitropropan 2 Yl Benzene

Enzymology of Nitroaromatic Degradation

The microbial degradation of nitroaromatic compounds is mediated by specific enzymes that have evolved to handle the unique chemistry of these molecules. Nitroreductases and ring-cleavage enzymes are central to these metabolic pathways.

Nitroreductases are a diverse group of flavoenzymes that catalyze the reduction of nitro groups. oup.comoup.com They are found in a wide array of bacteria and some eukaryotes. nih.gov These enzymes are crucial for initiating the degradation of many nitroaromatic compounds, especially those with multiple nitro groups, which are resistant to oxidative attack. nih.govoup.com

Key Characteristics:

Cofactors: They typically utilize reduced flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as a cofactor, which is regenerated by NAD(P)H. oup.comnih.gov

Classification: They are often classified as Type I (oxygen-insensitive) or Type II (oxygen-sensitive). Type I nitroreductases are of greater interest for bioremediation as they can function in the presence of oxygen and typically reduce the nitro group completely to the amine through nitroso and hydroxylamino intermediates. oup.comoup.com

Function: The primary function of nitroreductases in biodegradation is to reduce the electron-withdrawing nitro groups. This reduction makes the aromatic ring more susceptible to further enzymatic attack and cleavage. ackerleylab.com The resulting aromatic amines are generally less toxic than their nitroaromatic precursors. researchgate.net

| Nitroreductase | Source Organism | Substrates |

| NfsA | Escherichia coli | TNT, various nitroaromatics biorxiv.org |

| NfsB | Escherichia coli | Nitrofurazone, CB1954 |

| PnrA | Pseudomonas putida | Picric acid |

| NemA | Escherichia coli | TNT, Nitrotoluenes |

| NsfI | Enterobacter cloacae | TNT biorxiv.org |

Following the initial modification of the aromatic ring (often dihydroxylation), ring-cleavage dioxygenases catalyze the critical step of breaking open the stable aromatic structure. nih.gov This fission is essential for converting the cyclic compound into aliphatic intermediates that can enter central metabolic pathways. cswab.org There are two main classes of ring-cleavage dioxygenases, distinguished by where they cleave the ring relative to the hydroxyl substituents. nih.gov

Intradiol Dioxygenases: These enzymes use a non-heme Fe(III) cofactor and cleave the C-C bond between the two hydroxyl groups of a catechol-like substrate (ortho-cleavage). nih.gov

Extradiol Dioxygenases: These enzymes typically utilize a non-heme Fe(II) cofactor and cleave the C-C bond adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov

Extradiol dioxygenases appear to be more versatile, acting on a wider variety of substrates and being involved in a broader range of metabolic pathways. nih.gov A unique example is the 2-aminophenol 1,6-dioxygenase found in a nitrobenzene-degrading bacterium, which has a distinct subunit structure and cleaves the ring of 2-aminophenol. nih.gov

| Enzyme Class | Cleavage Position | Metal Cofactor |

| Intradiol Dioxygenases | Ortho (between -OH groups) | Non-heme Fe(III) nih.gov |

| Extradiol Dioxygenases | Meta (adjacent to an -OH group) | Non-heme Fe(II) nih.gov |

Pathways for Denitration and Aromatic Ring Modification

Denitration, the removal of the nitro group from the aromatic ring, is a pivotal step in the biodegradation of nitroaromatic compounds. nih.gov Microorganisms have evolved several enzymatic strategies to achieve this.

Mechanisms of Denitration:

Oxidative Denitration: As described earlier, monooxygenases and dioxygenases can hydroxylate the aromatic ring, which leads to the elimination of the nitro group as nitrite (NO₂⁻). nih.gov This is a common strategy in aerobic degradation pathways.

Reductive Denitration: Some bacteria can add a hydride ion to the electron-deficient aromatic ring, forming an unstable intermediate known as a hydride-Meisenheimer complex. nih.gov This complex can then rearomatize by eliminating a nitrite ion. nih.gov

Hydrolytic Denitration: In some cases, a nitro group can be replaced by a hydroxyl group through a hydrolytic mechanism, although this is less common.

Aromatic Ring Modification: Before the ring can be cleaved, it must be modified or "activated." This is achieved by the enzymatic introduction of hydroxyl groups, the primary function of the monooxygenases and dioxygenases discussed previously. nih.govmagtech.com.cn This hydroxylation serves two purposes: it destabilizes the resonant structure of the aromatic ring, making it susceptible to cleavage, and it provides the necessary functional groups for the ring-cleavage dioxygenases to bind and act upon. nih.gov In some pathways, the initial reduction of the nitro group to an amino group also modifies the ring's electronic properties, facilitating subsequent oxidative attacks. nih.gov

Hydroquinone and Nitrocatechol Pathways in Nitroaromatic Metabolism

The aerobic biodegradation of mononitrophenols, a related group of nitroaromatic compounds, can proceed through different initial enzymatic attacks, often leading to key intermediates like hydroquinone or nitrocatechol. researchgate.net These pathways demonstrate microbial strategies for removing the nitro group, a critical step in detoxifying and degrading the aromatic ring.

In the degradation of para-nitrophenol (PNP), for instance, two primary oxidative pathways have been identified. nih.gov

The Hydroquinone (HQ) Pathway: This is the predominant pathway in many gram-negative bacteria. nih.gov It is initiated by a monooxygenase enzyme that hydroxylates the aromatic ring, leading to the removal of the nitro group as nitrite and the formation of benzoquinone. The benzoquinone is then reduced to hydroquinone. researchgate.netnih.gov The hydroquinone subsequently undergoes ring cleavage by a dioxygenase, entering central metabolic pathways for further degradation. researchgate.netnih.gov

The Nitrocatechol (or Hydroxyquinol) Pathway: This pathway is common in gram-positive bacteria. nih.gov It also begins with a monooxygenase that hydroxylates the ring, but in this case, it forms 4-nitrocatechol. nih.gov A subsequent enzyme, a dioxygenase, acts on the 4-nitrocatechol. nih.gov Remarkably, some bacteria, such as Pseudomonas sp. 1-7, have been shown to utilize both the hydroquinone and nitrocatechol pathways simultaneously for the mineralization of PNP, indicating a versatile metabolic capability. nih.govnih.gov

The initial steps in these pathways are catalyzed by different enzymes that ultimately convert the nitroaromatic compound into intermediates of central metabolism, such as β-ketoadipate. nih.gov

Table 1: Key Intermediates in PNP Degradation Pathways

| Pathway | Key Intermediate(s) | Typical Microbial Group |

|---|---|---|

| Hydroquinone (HQ) Pathway | p-Benzoquinone, Hydroquinone | Gram-negative bacteria (e.g., Moraxella sp., Pseudomonas sp.) nih.gov |

Cometabolic and Mineralization Processes

Microbial degradation of nitroaromatic compounds can occur through two distinct processes: mineralization and cometabolism.

Mineralization is the complete breakdown of an organic contaminant into inorganic products such as carbon dioxide, water, and mineral salts. slideshare.netmdpi.com In this process, the microorganism uses the nitroaromatic compound as a source of carbon, nitrogen, or energy for its growth and reproduction. slideshare.netdtic.mil Several aerobic bacteria are capable of using certain nitroaromatic compounds as growth substrates. nih.gov

Cometabolism , in contrast, is the transformation of a compound by a microorganism that is unable to use it as a source of energy or nutrients. enviro.wiki The breakdown of the contaminant is a fortuitous event, often catalyzed by non-specific enzymes while the microbe is consuming another primary substrate for growth. nih.govenviro.wiki This process is significant for the degradation of many recalcitrant environmental pollutants. enviro.wiki For many nitroaromatic compounds, the initial step of reducing the nitro group to an amino group is a cometabolic process, requiring an external carbon source to provide the necessary reducing power. nih.gov While the microbe does not gain energy from this transformation, the resulting product (an amino-aromatic compound) may be less toxic or more amenable to further degradation by other organisms. nih.gov

Bioremediation Strategies for Nitroaromatic-Contaminated Matrices

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. ijeab.comresearchgate.net It is considered an environmentally friendly and often cost-effective alternative to traditional physical and chemical treatment methods. ijeab.comiastate.edu For sites contaminated with nitroaromatic compounds, various bioremediation strategies can be employed, which are broadly categorized as ex situ and in situ. iastate.edu

Ex Situ and In Situ Bioremediation Technologies

The choice between ex situ and in situ techniques depends on factors like the type and concentration of the contaminant, the site's geological characteristics, and cost considerations.

In Situ Bioremediation: These technologies treat the contaminated soil or groundwater in its original location. iastate.edu This approach is generally less expensive as it avoids excavation and transportation costs. weebly.com It also minimizes the physical disturbance of the site. weebly.com

Common Techniques: Include bioventing (injecting air to stimulate aerobic degradation), biosparging, and natural attenuation. weebly.com

Limitations: In situ processes can be slower and more difficult to control compared to ex situ methods. weebly.com Their effectiveness can be limited in soils with low permeability, such as clays, where it is difficult to evenly distribute oxygen and nutrients. weebly.com

Ex Situ Bioremediation: These techniques involve excavating the contaminated soil or pumping the groundwater for treatment at the surface. mdpi.comiastate.edu

Common Techniques: Include landfarming (spreading soil in a thin layer to stimulate microbial activity), biopiles (piling soil and using aeration systems), and bioreactors. mdpi.com

Advantages: Ex situ methods are typically faster, easier to control, and can be used to treat a wider range of contaminants and soil types. weebly.com

Disadvantages: The primary drawback is the significant cost associated with excavation, transportation, and operation. iastate.edu

Table 2: Comparison of In Situ and Ex Situ Bioremediation

| Feature | In Situ Bioremediation | Ex Situ Bioremediation |

|---|---|---|

| Location of Treatment | Contaminated material treated in place iastate.edu | Contaminated material is excavated and treated elsewhere mdpi.comiastate.edu |

| Cost | Typically less expensive weebly.com | More expensive due to excavation and transport iastate.edu |

| Site Disruption | Minimal | Significant |

| Control | More difficult to manage and control weebly.com | Easier to control conditions (pH, temp, nutrients) weebly.com |

| Speed | May be slower to reach cleanup goals weebly.com | Generally faster weebly.com |

| Applicability | Best for permeable soils; less effective in clays weebly.com | Can treat a wider range of soil types weebly.com |

Role of Microbial Consortia versus Pure Cultures in Bioremediation Efficacy

While single, highly efficient microbial strains (pure cultures) can be isolated for degrading specific pollutants, the use of mixed microbial communities (consortia) often proves more effective for bioremediation in real-world scenarios. nih.gov

Pure Cultures: A single microbial species may have a specialized metabolic pathway for a specific nitroaromatic compound. However, it may be unable to completely mineralize the compound or may be inhibited by toxic intermediates that accumulate.

Microbial Consortia: A consortium consists of multiple microbial species that can work together synergistically. nih.gov This cooperation can lead to more efficient and complete degradation of complex pollutants. nih.govencyclopedia.pub

Metabolic Cooperation: Different species in a consortium can carry out different steps of a degradation pathway. One species might perform the initial transformation of a nitroaromatic compound, while others degrade the resulting intermediates. nih.gov This division of labor prevents the buildup of toxic byproducts.

Enhanced Stability and Adaptability: Microbial communities are often more resilient to environmental fluctuations and can adapt more readily to complex mixtures of contaminants than a single strain. nih.gov

Multifunctionality: Some members of a consortium may produce surfactants that increase the bioavailability of the pollutant, while others fix nitrogen or provide essential nutrients, supporting the primary degraders. encyclopedia.pub

Research has shown that synthetically constructed microbial consortia can degrade pollutants like polycyclic aromatic hydrocarbons (PAHs) at significantly higher rates than individual strains. encyclopedia.pub The use of consortia is a promising approach for the bioremediation of complex environmental pollutants, including nitroaromatic compounds. nih.gov

Emerging Applications of 1 Nitropropan 2 Yl Benzene in Advanced Organic Synthesis Research

Utilization as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the nitro and phenyl groups in (1-nitropropan-2-yl)benzene makes it a highly adaptable intermediate for the synthesis of a wide array of complex organic molecules. The nitro group, in particular, serves as a synthetic linchpin, capable of being transformed into a variety of other functional groups, thereby opening up numerous avenues for molecular elaboration.

Precursor for Pharmaceutically Relevant Scaffolds and Active Pharmaceutical Ingredients

The synthesis of pharmaceutically active compounds often relies on the availability of versatile starting materials that can be efficiently converted into intricate molecular frameworks. This compound is poised to play a significant role in this area, primarily through the transformation of its nitro group into functionalities commonly found in drug molecules.

A key transformation is the reduction of the nitro group to an amine, yielding 2-phenylpropan-1-amine and its derivatives. These chiral amines are valuable precursors for a variety of pharmacologically active compounds. The resulting amino group can be further functionalized to introduce amide, sulfonamide, or urea (B33335) moieties, which are prevalent in numerous drug classes.

Another important reaction is the Henry reaction (nitroaldol reaction), where the α-carbon to the nitro group can be deprotonated and reacted with aldehydes or ketones. This reaction allows for the formation of new carbon-carbon bonds and the introduction of hydroxyl groups, leading to the synthesis of β-nitro alcohols. These intermediates can be subsequently converted to valuable β-amino alcohols, a common structural motif in many pharmaceuticals, including beta-blockers and antiviral agents. researchgate.netgaylordchemical.comnih.govorganic-chemistry.orgrroij.com

The Nef reaction provides another synthetic route, converting the secondary nitro group of this compound into a ketone, specifically phenylacetone (B166967) (also known as phenyl-2-propanone). Phenylacetone is a well-known precursor in the synthesis of various stimulants and other neurologically active compounds. smolecule.comwikipedia.orgscribd.comyoutube.com

| Precursor | Key Transformation | Resulting Scaffold/Intermediate | Potential Pharmaceutical Application |

| This compound | Reduction of nitro group | 2-Phenylpropan-1-amine | Synthesis of chiral amines, amides, sulfonamides |

| This compound | Henry Reaction | β-Nitro alcohols | Precursors to β-amino alcohols (e.g., in beta-blockers) |

| This compound | Nef Reaction | Phenylacetone | Synthesis of neurologically active compounds |

Building Block for Agrochemicals and Related Fine Chemicals

The synthetic versatility of this compound also extends to the agrochemical sector. Many herbicides, insecticides, and fungicides contain substituted aromatic rings and nitrogen-containing functional groups. The chemical handles present in this compound provide a convenient starting point for the synthesis of such compounds.

Similar to pharmaceutical applications, the reduction of the nitro group to an amine is a crucial first step. The resulting aniline (B41778) derivatives can be further modified through diazotization and subsequent Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic ring. These substituted anilines are common building blocks for various classes of pesticides.

Furthermore, the side chain of this compound can be manipulated to create functionalities relevant to agrochemicals. For instance, the Nef reaction can provide access to ketones that can be used as intermediates in the synthesis of more complex side chains. The inherent reactivity of the nitro group also allows for its participation in various condensation and cycloaddition reactions to build diverse molecular scaffolds.

Strategic Deployment in the Construction of Polysubstituted Benzene (B151609) Derivatives

The synthesis of polysubstituted benzene derivatives with well-defined substitution patterns is a central theme in organic chemistry. This compound can be strategically employed in this context, leveraging the directing effects of its substituents in electrophilic aromatic substitution (EAS) reactions.

The nitro group is a strong deactivating group and a meta-director in EAS. wikipedia.orgyoutube.comyoutube.comvedantu.comyoutube.com This means that electrophilic attack on the benzene ring of this compound will predominantly occur at the meta-position relative to the nitropropyl group. This directing effect can be exploited to introduce substituents at specific positions on the aromatic ring.

Conversely, the alkyl group (the propan-2-yl moiety) is a weak activating group and an ortho-, para-director. However, the strong deactivating and meta-directing effect of the nitro group will dominate. To achieve ortho- or para-substitution, a common strategy involves the reduction of the nitro group to an amino group. The resulting amino group is a strong activating and ortho-, para-directing group, which can then be used to introduce a wide variety of substituents at these positions. The amino group can later be modified or removed if necessary. libretexts.org

This ability to switch the directing effect by a simple chemical transformation makes this compound a valuable tool for the controlled synthesis of polysubstituted benzenes.

| Reaction | Reagents | Product Type |

| Nitration | HNO₃, H₂SO₄ | m-Nitro-(1-nitropropan-2-yl)benzene |

| Halogenation | X₂, FeX₃ | m-Halo-(1-nitropropan-2-yl)benzene |

| Friedel-Crafts Acylation (post-reduction of nitro group) | RCOCl, AlCl₃ | o/p-Acyl-(2-aminopropan-2-yl)benzene |

| Sulfonation (post-reduction of nitro group) | SO₃, H₂SO₄ | o/p-Sulfonyl-(2-aminopropan-2-yl)benzene |

Contributions to the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

One prominent example is the synthesis of substituted pyrroles. The Paal-Knorr pyrrole (B145914) synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comrgmcet.edu.intaylorandfrancis.com A 1,4-dicarbonyl compound can potentially be synthesized from this compound. For instance, a Michael addition of the nitronate derived from this compound to an α,β-unsaturated carbonyl compound, followed by a Nef reaction, would yield the desired 1,4-dicarbonyl precursor. This precursor can then be cyclized with an amine to form a polysubstituted pyrrole.

Another important class of heterocycles accessible from this compound are isoxazoles. Isoxazoles can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. mdpi.comnih.govresearchgate.netchem-station.comchesci.com Nitrile oxides can be generated in situ from primary nitroalkanes. By first converting the secondary nitro group of this compound to a primary nitro group through a series of reactions, it could then be transformed into the corresponding nitrile oxide and used in cycloaddition reactions to construct the isoxazole (B147169) ring.

Explorations in Materials Science and Polymer Chemistry Utilizing Nitroaromatic Precursors

The field of materials science is constantly seeking new monomers and building blocks for the development of advanced polymers with tailored properties. While direct applications of this compound in this area are still emerging, its derivatives hold significant promise.

A key strategy involves the reduction of the nitro group to an amine. The resulting 2-phenylpropan-1-amine can be a precursor to monomers for the synthesis of polyamides and polyimides. For instance, it can be converted into a diamine derivative, which can then be polymerized with a diacid chloride to form a polyamide. nih.govnih.govncl.res.inelsevierpure.com The incorporation of the phenylpropyl moiety into the polymer backbone can influence properties such as thermal stability, solubility, and mechanical strength.

Furthermore, the amine derivative can be used to synthesize vinyl monomers, such as aminostyrenes. The polymerization of substituted styrenes is a well-established method for producing a wide range of polymers with diverse applications. The presence of the amino group in the monomer can provide a site for further functionalization of the resulting polymer, allowing for the tuning of its properties or for its use in applications such as reactive polymers and block copolymers. chem-soc.siacs.orgresearchgate.netrsc.orgresearchgate.net

| Polymer Class | Monomer Precursor from this compound | Potential Polymer Properties |

| Polyamides | Diamine derivatives | Enhanced thermal stability, modified solubility |

| Polystyrenes | Aminostyrene derivatives | Functionalizable polymer, tunable properties |

Q & A

Q. What are the primary synthetic routes for (1-Nitropropan-2-yl)benzene, and how do nitration conditions influence product yield?

- Methodological Answer : The synthesis typically involves nitration of a propan-2-yl-substituted benzene precursor. A common approach adapts classical nitration methods using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which generates the nitronium ion (NO₂⁺) as the active electrophile . Key factors include:

- Temperature control : Excess heat may lead to byproducts like dinitro compounds or decomposition.

- Steric effects : The propan-2-yl group may hinder electrophilic attack, necessitating longer reaction times or elevated temperatures.

- Workup : Neutralization with ammonium chloride (NH₄Cl) followed by extraction with solvents like dichloromethane improves purity .

Table 1 : Example Nitration Conditions (Analogous to Nitrobenzene Synthesis)

| Nitrating Agent | Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| HNO₃/H₂SO₄ | 50–60 | 65–75 | Dinitro derivatives |

| Acetyl nitrate | 30–40 | 70–80 | Minimal |

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for aromatic protons (δ 7.2–8.1 ppm, multiplet) and the propan-2-yl group (CH(CH₃)₂, δ 1.2–1.5 ppm as a doublet for CH₃ and δ 2.5–3.0 ppm for the CH group) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 179 (C₉H₁₁NO₂), with fragments at m/z 121 (loss of NO₂) and m/z 91 (tropylium ion) .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity; retention time compared to standards .

Advanced Research Questions

Q. How do steric and electronic effects of the propan-2-yl group impact regioselectivity in nitration reactions?

- Methodological Answer : The propan-2-yl group is a moderately bulky substituent that exerts both steric and inductive effects:

- Steric hindrance : Directs nitration to the para position due to reduced accessibility at the ortho site. Computational modeling (e.g., DFT calculations) can predict activation energies for different positions .

- Electronic effects : The alkyl group is weakly electron-donating, slightly deactivating the ring but favoring meta/para nitration. Competitive isomer ratios can be analyzed via GC-MS or HPLC .

Case Study : In analogous nitrobenzene derivatives, para selectivity exceeds 80% when steric bulk exceeds 1.5 Å van der Waals radius .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Discrepancies in catalytic yields (e.g., Zn vs. AlCl₃) may arise from:

- Moisture sensitivity : Anhydrous conditions are critical for Lewis acid catalysts like AlCl₃; trace water deactivates the catalyst, reducing yields .

- Reaction monitoring : Use in-situ IR spectroscopy to track nitro group formation (absorbance at 1520 cm⁻¹ for NO₂) and optimize reaction termination .

- Statistical analysis : Apply factorial design experiments to isolate variables (e.g., temperature, catalyst loading) and identify dominant factors .

Q. How can computational toxicology predict the environmental impact of this compound?

- Methodological Answer :

- QSAR models : Predict biodegradability and toxicity using descriptors like logP (octanol-water partition coefficient) and nitro group reactivity .

- In vitro assays : Use hepatic microsomes to study metabolic pathways (e.g., nitro-reduction to amine derivatives) and identify toxic metabolites .

Table 2 : Predicted Toxicity Parameters (Analogous Nitro Compounds)

| Parameter | Value (Predicted) | Method Used |

|---|---|---|

| LD₅₀ (rat, oral) | 450 mg/kg | QSAR (ECOSAR) |

| Biodegradation half-life | 60–90 days | EPI Suite™ |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.